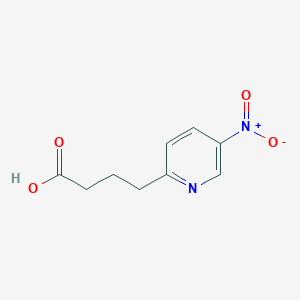
4-(5-nitropyridin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nitropyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring and a butanoic acid moiety attached to the 4-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with butanoic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(5-nitropyridin-2-yl)butanoic acid may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes nitration and subsequent functional group transformations under controlled conditions to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nitropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .
Applications De Recherche Scientifique
4-(5-Nitropyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(5-nitropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
4-(5-nitropyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)3-1-2-7-4-5-8(6-10-7)11(14)15/h4-6H,1-3H2,(H,12,13) |
Clé InChI |
LKBRUNFLJZACQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



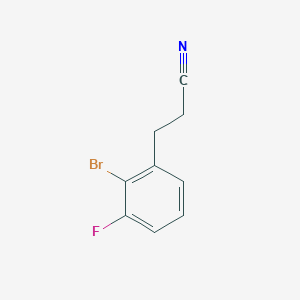
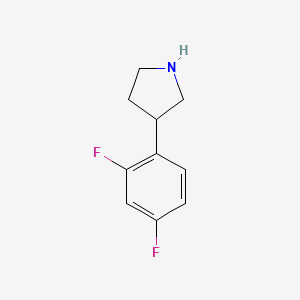
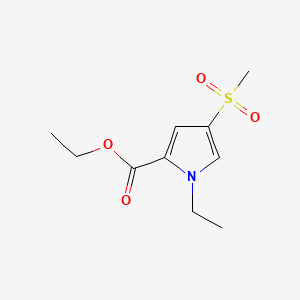
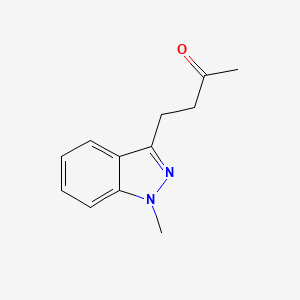
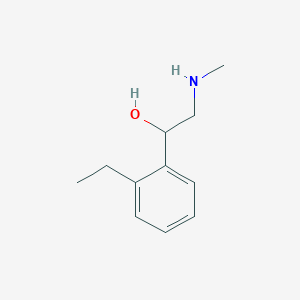

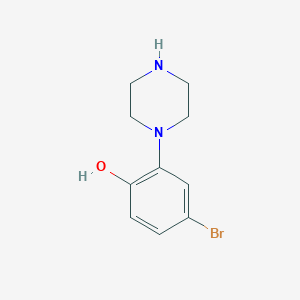
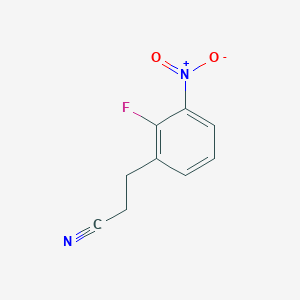


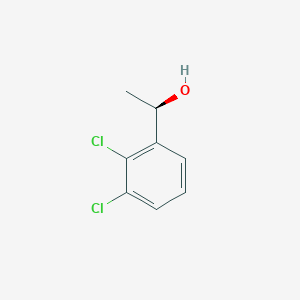
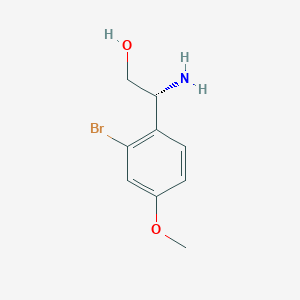
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
